molecular formula C4H8Br2O B105441 Bis(2-bromoethyl) ether CAS No. 5414-19-7

Bis(2-bromoethyl) ether

Cat. No. B105441
CAS RN: 5414-19-7
M. Wt: 231.91 g/mol
InChI Key: FOZVXADQAHVUSV-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl) ether is not directly discussed in the provided papers. However, related compounds with bromoethyl groups and ether linkages are mentioned, which can provide insight into the chemical behavior and properties of bis(2-bromoethyl) ether analogs. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) is a bromophenol compound derived from marine algae with antiangiogenic activity . Similarly, bis(2-methoxyethyl) ether is an inert ethereal organic solvent used in organometallic synthesis .

Synthesis Analysis

The synthesis of related brominated compounds is described in several papers. For example, 2,4-bis(bromomethyl)-estrone methyl ether is synthesized by reacting estrone methyl ether with formaldehyde and hydrogen bromide . This suggests that bis(2-bromoethyl) ether could potentially be synthesized through similar bromination reactions involving alcohols or ethers with hydrogen bromide or other brominating agents.

Molecular Structure Analysis

The molecular structure of bis(2-bromoethyl) ether itself is not analyzed in the provided papers. However, the structure of a related compound, bis[bis(trimethylsilyl)amino]bromocyanogermane, was characterized by various spectroscopic methods and X-ray diffractometry . This indicates that similar analytical techniques could be used to determine the molecular structure of bis(2-bromoethyl) ether.

Chemical Reactions Analysis

The chemical reactivity of brominated ethers is highlighted in several studies. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether shows biological activity by inhibiting angiogenesis through the VEGF signaling pathway . The reactivity of bis(2-methoxyethyl) ether as a solvent in organometallic synthesis is also noted . These examples suggest that bis(2-bromoethyl) ether may also participate in various chemical reactions, particularly as a reagent in halogenation or as a solvent in sensitive chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-bromoethyl) ether are not directly reported in the papers. However, the properties of similar brominated compounds can provide some context. For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is studied, revealing mechanisms of decomposition that could be relevant to bis(2-bromoethyl) ether under high-temperature conditions . The toxicity and teratogenic effects of bis(2-methoxyethyl) ether are also discussed, indicating that bis(2-bromoethyl) ether might exhibit similar biological effects .

Scientific Research Applications

  • Halogenating Reagent in Synthesis Bis(2-N-methylimidazoliumethyl)ether dichloroiodate/dibromochlorate, closely related to bis(2-bromoethyl) ether, serves as an effective halogenating reagent. It's used for the α-chlorination/bromination of carbonyl compounds, offering high yields under mild conditions (Eshghi, Bakavoli, Ghasemzadeh, & Seyedi, 2015).

  • Insecticide Synergist Bis(2,3,3,3-tetrachloropropyl) ether, structurally similar to bis(2-bromoethyl) ether, is used as a synergist in insecticides. It enhances the effectiveness of insecticide formulations (Lin, 2008).

  • Organometallic Synthesis Bis(2-methoxyethyl) ether, a variant of bis(2-bromoethyl) ether, is used as a solvent in organometallic synthesis. It's valued for its excellent solvating properties, though it is not naturally occurring (Gad, 2014).

  • Bromofluorination of Organic Compounds The bromofluorination of bis(allyl)polyoxyethylene glycol ethers, which is closely related to bis(2-bromoethyl) ether, can be achieved through specific chemical reactions. This process is significant for creating specific tertiary fluorine adducts (Mekni, Hedhli, & Baklouti, 2000).

  • Oxidation of Aromatic Alcohols Bis(methoxypropyl) ether, related to bis(2-bromoethyl) ether, is used in the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones. This process highlights the use of atmospheric dioxygen as the sole oxidant, emphasizing an eco-friendly approach (Liu et al., 2018).

  • Cancer Research and Antifungal Activity Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a derivative of bis(2-bromoethyl) ether, has shown potential in cancer research for its cytotoxic activity and also exhibits antifungal properties, particularly against Botrytis cinerea (Liu et al., 2012), (Liu et al., 2014).

  • DNA Interaction and Molecular Targets Research on bis(2,3-dibromo-4,5-dihydroxybenzyl) ether also includes its interaction with DNA molecules, hinting at its potential in drug design and development of antifungal agents (Liu et al., 2014).

Safety And Hazards

Bis(2-bromoethyl) ether is a combustible liquid and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-(2-bromoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVXADQAHVUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063851
Record name 2-Bromoethyl ether
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Molecular Weight

231.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-bromoethyl) ether

CAS RN

5414-19-7
Record name 2-Bromoethyl ether
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Record name Bis(2-bromoethyl) ether
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Record name Bis(2-bromoethyl) ether
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Record name Ethane, 1,1'-oxybis[2-bromo-
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Record name 2-Bromoethyl ether
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Record name Bis(2-bromoethyl) ether
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Record name BIS(2-BROMOETHYL) ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
B Dhawan, D Redmore - Organic preparations and procedures …, 1991 - Taylor & Francis
Tetraethyl (oxydi-2, l-ethanediy1) bisphosphonate 3 has previously been obtained in 34% yield by the reaction of bis (2chloroethyl) ether with triethyl phosphite in the presence of NiC1, …
Number of citations: 2 www.tandfonline.com
WA Nugent - Organic Letters, 2002 - ACS Publications
Amino alcohol 4 (or its enantiomer) is prepared in two simple steps. Commercial (1R,2S)-2-amino-1,2-diphenylethanol is dialkylated with bis(2-bromoethyl) ether. Subsequent …
Number of citations: 87 pubs.acs.org
AJ Ward, AF Masters, T Maschmeyer - RSC advances, 2014 - pubs.rsc.org
High yield and purity heterocyclic ionic liquids can be obtained via the microwave irradiation of equimolar amounts of a secondary amine and of an α,ω-dibromoalkane (ie, 1,4-…
Number of citations: 10 pubs.rsc.org
D Obels, P Siegfeld, H Ritter - Polymer International, 2016 - Wiley Online Library
Alkylation of N‐vinylpyrrolidone using lithium diisopropylamide and bis(2‐bromoethyl) ether was carried out to obtain 3‐(2‐(2‐bromoethoxy)ethyl)‐1‐vinyl‐2‐pyrrolidone (2). The …
Number of citations: 1 onlinelibrary.wiley.com
MS Hundal - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
The Synthesis and X-Ray Structure Analysis of an Unusual Bent Anthraquinone Based Coronand6 Page 1 The Synthesis and X-Ray Structure Analysis of an Unusual Bent …
Number of citations: 8 pubs.rsc.org
E Bortel, A Kochanowski - Die Makromolekulare Chemie …, 1987 - Wiley Online Library
Five new ionenes were synthesized from tertiary diamines and dihalides. For comparison, four bromo‐ionenes were also prepared. Due to a lower C‐Br bond energy the bromo‐…
Number of citations: 10 onlinelibrary.wiley.com
B Brycki, A Szulc, H Koenig, I Kowalczyk… - Comptes Rendus …, 2019 - Elsevier
Dimeric alkylammonium salts – gemini surfactants – due to their unusual very low critical micelle concentration and minimal inhibitory concentration are subject to intensive research as …
Number of citations: 22 www.sciencedirect.com
D Sellmann, S Funfgelder, G Pohlmann… - Inorganic …, 1990 - ACS Publications
In order to investigate specific properties of nickel-sulfur complexes, a series of novel compounds with multidentate thioether-thiolate ligands were synthesized and characterized by …
Number of citations: 63 pubs.acs.org
YH Kim, KH Engesser - Applied and environmental microbiology, 2004 - Am Soc Microbiol
Twenty strains isolated from sewage sludge were found to degrade various ethers, including alkyl ethers, aralkyl ethers, and dibenzyl ether. In Rhodococcus strain DEE5151, induction …
Number of citations: 33 journals.asm.org
H Ikeda, A Matsuhisa, A Ueno - Chemistry–A European …, 2003 - Wiley Online Library
A new efficient system for transporting saccharides through a liquid membrane has been constructed. The transport rates of saccharides were accelerated greatly by the cyclodextrin …

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